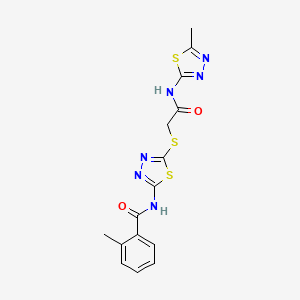
2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including amide, thiadiazole, and methyl groups. These functional groups could potentially give the compound various chemical and biological properties .
Molecular Structure Analysis
The molecule contains two 1,3,4-thiadiazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one sulfur atom. These rings are known to contribute to the bioactivity of various pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiadiazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide could make it soluble in polar solvents .Scientific Research Applications
Anticancer Applications
- Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, showing promising results. The microwave-assisted, solvent-free synthesis approach under microwave irradiation has facilitated the creation of compounds with potential anticancer properties (Tiwari et al., 2017).
Synthesis and Structural Characterization
- The synthesis of thiadiazolobenzamide and its Ni and Pd complexes through cyclization of thioxothiourea highlights the structural diversity and potential for creating compounds with unique biological activities. X-ray crystallography provided insights into the compound's structure (Adhami et al., 2012).
Antimicrobial and Nematocidal Activity
- A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized, with some compounds showing good nematocidal activity against Bursaphelenchus xylophilus. These findings indicate the potential for developing new nematicides based on this chemical framework (Liu et al., 2022).
Chemical Synthesis Techniques
- The exploration of oxidative dimerization of thioamides to create 3,5-disubstituted 1,2,4-thiadiazoles showcases innovative chemical synthesis techniques that contribute to the development of compounds with possible applications in various biological fields (Takikawa et al., 1985).
Gelation Behavior and Supramolecular Chemistry
- Studies on N-(thiazol-2-yl)benzamide derivatives reveal their role as supramolecular gelators, emphasizing the importance of methyl functionality and S⋯O interactions in determining gelation behavior. This research contributes to the understanding of molecular assemblies and their potential applications in materials science (Yadav & Ballabh, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S3/c1-8-5-3-4-6-10(8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWWXIYORTTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675358.png)
![3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2675362.png)
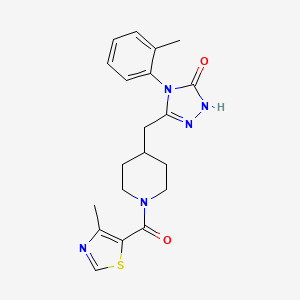
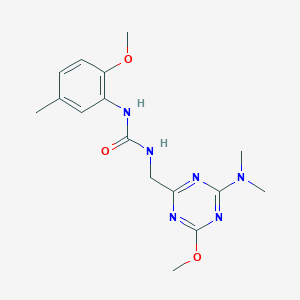
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2675366.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2675367.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)
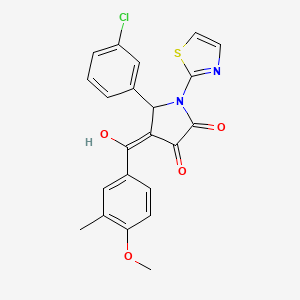
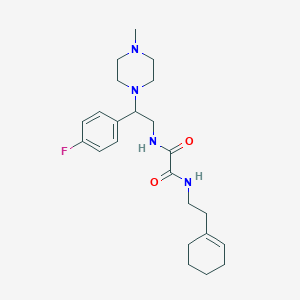
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)
![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)